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Compound of Interest

Compound Name: L-Rhamnose

Cat. No.: B1294439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-

hexose. It predominantly exists in its L-form, 6-deoxy-L-mannose, which is an unusual

characteristic as most naturally occurring sugars are in the D-form. This unique

stereochemistry makes L-rhamnose a crucial component in the structures of various plant

glycosides and bacterial polysaccharides. It is a key constituent of the outer cell membrane of

acid-fast bacteria, including the genus Mycobacterium, which contains the causative agent of

tuberculosis. Understanding the precise structure and stereochemistry of L-rhamnose is

fundamental for researchers in glycobiology, medicinal chemistry, and drug development,

particularly in the design of novel therapeutics targeting bacterial cell wall biosynthesis.

Physicochemical and Stereochemical Data of L-
Rhamnose
A summary of the key quantitative data for L-rhamnose is presented below, providing a quick

reference for its physical and chemical properties.
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Property Value Reference

Molecular Formula C₆H₁₂O₅ [1]

Molecular Weight 164.16 g/mol [1]

Melting Point 91-95 °C (monohydrate) [2]

Specific Rotation [α]²⁰/D +8 ± 0.5° (c = 5% in H₂O, 2 hr) [2]

IUPAC Name
(2R,3R,4R,5R,6S)-6-

Methyloxane-2,3,4,5-tetrol
[1]

Anomeric Distribution in D₂O
α-pyranose: ~66%, β-

pyranose: ~34%
[3]

Structural Representations of L-Rhamnose
The three-dimensional arrangement of atoms in L-rhamnose can be represented in several

ways, each highlighting different aspects of its structure.

Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional organic

molecule. For L-rhamnose, the hydroxyl groups on carbons 3 and 4 are on the left, while the

hydroxyl group on carbon 2 is on the right. The "L" designation is determined by the position of

the hydroxyl group on the highest-numbered chiral carbon (C5), which is on the left, analogous

to L-glyceraldehyde.

Haworth Projection
In aqueous solution, L-rhamnose exists predominantly in a cyclic pyranose form. The Haworth

projection provides a better representation of this cyclic structure. The formation of the ring

occurs through an intramolecular hemiacetal linkage between the aldehyde group at C1 and

the hydroxyl group at C5. This cyclization creates a new stereocenter at C1, the anomeric

carbon, resulting in two anomers: α-L-rhamnopyranose and β-L-rhamnopyranose. In the

Haworth projection, the α-anomer has the hydroxyl group on the anomeric carbon (C1) on the

opposite side of the ring from the CH₃ group (C6), while the β-anomer has it on the same side.
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Chair Conformation
The most stable three-dimensional representation of the pyranose ring is the chair

conformation. This conformation minimizes steric strain and provides a more accurate depiction

of the spatial arrangement of the substituents. For L-rhamnopyranose, the ¹C₄ conformation is

generally the more stable chair form. In this conformation, the bulky methyl group at C5 is in an

equatorial position, which is energetically favorable. The orientation of the hydroxyl groups

(axial or equatorial) influences the molecule's reactivity and interactions with other molecules.

Experimental Protocols for Structural Elucidation
The determination of the structure and stereochemistry of L-rhamnose relies on several key

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of L-rhamnose in solution.

Methodology:

Sample Preparation: Dissolve 5-10 mg of L-rhamnose in approximately 0.6 mL of deuterium

oxide (D₂O, 99.9%). Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

Identify the anomeric proton signals in the downfield region (typically δ 4.5-5.5 ppm). The

α- and β-anomers will have distinct chemical shifts and coupling constants (³JH1,H2).

Integrate the anomeric proton signals to determine the relative abundance of the α and β

anomers in solution.

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum.

Identify the anomeric carbon signals (typically around δ 95 ppm).
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2D NMR Spectroscopy (COSY and HSQC):

Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton

coupling networks and confirm the connectivity of the protons in the sugar ring.

Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate

directly bonded proton and carbon atoms, allowing for the unambiguous assignment of all

¹H and ¹³C signals for each anomer.

X-ray Crystallography
Objective: To determine the precise three-dimensional structure of L-rhamnose in the solid

state, including bond lengths and angles.

Methodology:

Crystallization: Grow single crystals of L-rhamnose suitable for X-ray diffraction (typically

>0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated

aqueous or ethanolic solution.

Data Collection:

Mount a suitable crystal on a goniometer in an X-ray diffractometer.

Illuminate the crystal with a monochromatic X-ray beam.

Rotate the crystal and collect the diffraction pattern (reflections) at various orientations.

Structure Solution and Refinement:

Process the diffraction data to determine the unit cell dimensions and space group.

Solve the phase problem to generate an initial electron density map.

Build an atomic model into the electron density map.

Refine the atomic coordinates and thermal parameters to improve the agreement between

the model and the experimental data. The final refined structure provides highly accurate
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bond lengths and angles.

Polarimetry
Objective: To measure the optical rotation of L-rhamnose and determine its specific rotation.

Methodology:

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., distilled water).

Sample Preparation: Prepare a solution of L-rhamnose of a known concentration (e.g., 1

g/100 mL) in a suitable solvent (typically water).

Measurement:

Fill the polarimeter sample tube with the L-rhamnose solution, ensuring no air bubbles

are present in the light path. The standard path length is 1 decimeter (10 cm).

Place the sample tube in the polarimeter.

Measure the observed angle of rotation (α).

Calculation of Specific Rotation:

Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where α is

the observed rotation, l is the path length in decimeters, and c is the concentration in

g/mL.

Signaling Pathways and Logical Relationships
L-rhamnose plays a significant role in various biological processes, particularly in bacteria.

The following diagrams illustrate key pathways and experimental workflows related to L-
rhamnose.
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Caption: L-Rhamnose catabolic pathway in E. coli.
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Caption: Workflow for X-ray crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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